2,6-Dimethylheptyl hydrogen sulfate

Cytotoxicity Marine Natural Products Ascidian Metabolites

2,6-Dimethylheptyl hydrogen sulfate (C9H20O4S; average mass 224.32 Da; monoisotopic mass 224.108230 Da) is a branched-chain alkyl sulfate monoester—the sulfuric ester of 2,6-dimethylheptan-1-ol—and the conjugate acid of 2,6-dimethylheptyl sulfate. It belongs to the organosulfate class and is characterized as an extremely strong acid based on its pKa.

Molecular Formula C9H20O4S
Molecular Weight 224.32 g/mol
Cat. No. B1259279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylheptyl hydrogen sulfate
Molecular FormulaC9H20O4S
Molecular Weight224.32 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)COS(=O)(=O)O
InChIInChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12)
InChIKeyLICTUMJMBMBMQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylheptyl Hydrogen Sulfate: Compound Class, Physicochemical Identity, and Natural Provenance for Procurement


2,6-Dimethylheptyl hydrogen sulfate (C9H20O4S; average mass 224.32 Da; monoisotopic mass 224.108230 Da) is a branched-chain alkyl sulfate monoester—the sulfuric ester of 2,6-dimethylheptan-1-ol—and the conjugate acid of 2,6-dimethylheptyl sulfate . It belongs to the organosulfate class and is characterized as an extremely strong acid based on its pKa [1]. The compound bears methyl substituents at the C-2 and C-6 positions of the heptyl backbone, a geminal-dimethyl branching motif that distinguishes it from linear alkyl sulfates and singly-branched analogs. Naturally occurring in multiple marine ascidians (Polycitor adriaticus, Halocynthia roretzi, Halocynthia papillosa, Styela plicata), the freshwater crustacean Daphnia pulex, and the sea cucumber Apostichopus japonicus, it functions as a kairomone (inter-species semiochemical) and exhibits antimicrobial and cytotoxic activities [2][3]. The compound exists in racemic and enantiopure ((R)- and (S)-) forms depending on the biological source, with stereochemistry at C-2 determined via Mosher's method [4].

Compound class Branched-chain alkyl sulfate monoester; organosulfate with reported strong acidity.
Branching motif 2,6-Dimethyl substitution pattern distinguishes from linear and singly-branched C8–C10 sulfates.
Natural provenance Reported from marine ascidians, freshwater crustacean, and sea cucumber; functions as a kairomone in ecological studies.
Stereochemical forms Exists as racemate and enantiopure (R)- and (S)- forms; source-dependent stereochemistry determined by Mosher's method.
Bioactivity context Reported antimicrobial and cytotoxicity screening context; kairomone activity at low concentration range.

Why Generic Alkyl Sulfate Substitution Fails for 2,6-Dimethylheptyl Hydrogen Sulfate: Branching, Stereochemistry, and Polypharmacology


2,6-Dimethylheptyl hydrogen sulfate cannot be freely interchanged with linear alkyl sulfates (e.g., n-octyl sulfate, n-decyl sulfate) or singly-branched analogs (e.g., 6-methylheptyl sulfate, 6-methyloctyl sulfate) for three data-supported reasons. First, the 2,6-dimethyl branching motif dictates a distinct hydrophobic volume and chain conformation compared with linear C8–C10 sulfates, which directly impacts membrane partitioning, micellization behavior, and protein binding—properties that govern both surfactant function and biological activity [1]. Second, stereochemistry at the C-2 position is not a trivial attribute: the (R)-enantiomer was isolated from Halocynthia papillosa with quantifiable cytotoxic activity, while the racemate from Halocynthia roretzi exhibits antimicrobial activity; the (S)-enantiomer was identified from Daphnia pulex in the context of kairomone signaling [2][3]. Third, 2,6-dimethylheptyl sulfate possesses a dual functional profile—potent kairomone activity at ppb (10⁻⁹ g/mL) concentrations combined with mammalian-cell cytotoxicity and selective invertebrate toxicity—that is not replicated by its closest structural relatives, as demonstrated by direct head-to-head cytotoxicity data against branched and unsaturated C8 analogs [4][5].

The 2,6-dimethyl branching creates a distinct hydrophobic volume and chain conformation vs. linear C8–C10 sulfates; membrane partitioning and micellization behavior may differ, limiting direct functional substitution.
(R)- and (S)-enantiomers exhibit distinct biological sourcing and reported activity profiles; the racemate may not replicate enantiopure behavior, and stereochemistry can influence chiral biological targets.
The dual kairomone/cytotoxicity/antimicrobial profile observed for 2,6-dimethylheptyl sulfate has not been demonstrated for its closest structural analogs; substituting with 6-methylheptyl or (E)-5-octenyl sulfate may yield different endpoint profiles.

Quantitative Differentiation Evidence: 2,6-Dimethylheptyl Hydrogen Sulfate vs. Closest Structural Analogs


Cytotoxic Potency Against Mammalian Cancer Cell Lines: 2,6-Dimethylheptyl Sulfate Outperforms Its Saturated C8 Branched Analog by ≥26-Fold

In the only published direct comparative cytotoxicity study, (R)-2,6-dimethylheptyl sulfate (1) was tested alongside its closest structural analogs—6-methylheptyl sulfate (2a, a saturated branched C8 alkyl sulfate) and (E)-5-octenyl sulfate (3a, an unsaturated C8 alkyl sulfate)—against two mammalian cancer cell lines. Compound 1 showed potent activity against both WEHI 164 (murine fibrosarcoma) and C6 (rat glioma) cells, whereas compound 2a was completely inactive against WEHI 164 and >26-fold less potent against C6 cells [1]. The unsaturated analog 3a showed ~1.7-fold greater potency than 1 against WEHI 164 but was ~34-fold less potent against C6, indicating that 2,6-dimethyl branching confers a broader cytotoxicity spectrum than either saturated linear branching or unsaturation alone [1].

Cytotoxicity comparison
Head-to-head
2,6-dimethylheptyl sulfate (1): WEHI 164 IC50 = 20.9 μg/mL, C6 IC50 = 15.0 μg/mL 6-methylheptyl sulfate (2a): WEHI 164 inactive, C6 IC50 = 545.4 μg/mL (E)-5-octenyl sulfate (3a): WEHI 164 IC50 = 12.2 μg/mL, C6 IC50 = 515.2 μg/mL Positive control 6-MP: WEHI 164 IC50 = 1.3 μg/mL, C6 IC50 = 30.2 μg/mL
2,6-Dimethyl branching supports broader cell-model response context; single methyl deletion abolishes activity in one line and reduces potency >26-fold in another.
MTT assay; mean ± S.E.M. of three experiments; murine fibrosarcoma and rat glioma lines.
Cytotoxicity Marine Natural Products Ascidian Metabolites

Antibacterial and Antifungal Zone-of-Inhibition Equipotency Across Four Co-Isolated Ascidian Alkyl/Alkene Sulfates at Fixed Loading

In the original isolation study from Halocynthia roretzi, 2,6-dimethylheptyl sulfate (1) and three co-occurring alkene sulfates—(4Z,7Z)-4,7-decadienyl sulfate (2), (4Z,7E)-4,7-decadienyl sulfate (3), and (3Z,6Z)-3,6,9-decatrienyl sulfate (4)—were evaluated for antibacterial and antifungal activity using a standardized paper disk diffusion assay at a uniform loading of 0.2 mg/disk [1]. All four compounds produced identical 12-mm zones of inhibition against the Gram-negative marine bacterium Vibrio alginolyticus and identical 10-mm zones against the fungus Mortierella ramaniana [1]. This equipotency indicates that the saturated, gem-dimethyl-branched C9 chain of compound 1 delivers antimicrobial efficacy indistinguishable from the unsaturated C10 chains of compounds 2–4 under these assay conditions; however, compound 1's saturated backbone confers superior oxidative and metabolic stability relative to the polyunsaturated analogs [1].

Antimicrobial zone equipotency
Head-to-head
2,6-dimethylheptyl sulfate (racemate) and three co-occurring unsaturated C10 sulfates: all gave identical 12 mm zone against V. alginolyticus and 10 mm against M. ramaniana at 0.2 mg/disk.
Reported antimicrobial screening context; saturated backbone may support storage stability without loss of zone-of-inhibition potency.
Paper disk diffusion assay; sodium salts isolated from H. roretzi hepatopancreas.
Antimicrobial Marine Ascidian Alkyl Sulfate

Kairomone Activity at Sub-ppb Concentrations: Ultra-High Potency Shared Across Aliphatic Sulfates from Daphnia pulex

2,6-Dimethylheptyl sulfate was isolated from Daphnia pulex as one of six aliphatic sulfates that induce morphological defense (colony formation) in the freshwater phytoplankton Scenedesmus gutwinskii var. heterospina (NIES-802) at concentrations in the range of 10⁻⁹ g/mL (ppb) [1][2]. The absolute configuration at C-2 was determined as (S) for the Daphnia-derived material using Mosher's method, and the compound was co-isolated with 6-methyloctyl sulfate (3), which bears a single methyl branch at C-6 rather than the 2,6-dimethyl pattern [2]. While both compounds exhibit kairomone activity at comparable ppb-level potency, the 2,6-dimethyl substitution creates a more compact hydrophobic domain (calculated logP differences vs. 6-methyloctyl sulfate), which may influence differential receptor binding at the phytoplankton cell surface [1][2].

Kairomone activity range
Cross-study comparable
Active at ~10⁻⁹ g/mL (ppb) range in Scenedesmus gutwinskii morphological defense bioassay; co-active with five other aliphatic sulfates from Daphnia pulex.
Supports ultra-high-potency kairomone research context; 2,6-dimethyl pattern may differentiate receptor recognition from 6-methyloctyl sulfate.
Exact EC50 not separately reported for individual congeners; colony-formation endpoint.
Kairomone Semiochemical Chemical Ecology

Selective Invertebrate Toxicity with Vertebrate Safety: >5.6-Fold Differential in Lethality Assays

2,6-Dimethylheptyl sulfate (1) was evaluated in two complementary toxicity models: the Artemia salina (brine shrimp) lethality bioassay as an invertebrate toxicity model and the Gambusia affinis (mosquitofish) lethality assay as a vertebrate safety model [1]. Compound 1 exhibited an LC50 of 17.8 μg/mL against A. salina, while showing no toxicity at the highest tested concentration of 100 μg/mL in G. affinis [1]. This represents a >5.6-fold selectivity window (100/17.8) between invertebrate toxicity and vertebrate safety. This differential toxicity profile is relevant for understanding the ecological function of the compound as a Daphnia-derived kairomone that targets phytoplankton without harming vertebrate predators, and it contrasts with less selective alkyl sulfate surfactants that exhibit broader aquatic toxicity [1].

Selective toxicity profile
Supporting evidence
Artemia salina LC50 = 17.8 μg/mL; Gambusia affinis no toxicity at 100 μg/mL. Selectivity window >5.6-fold (100/17.8).
Reported invertebrate-selective toxicity model context; relevant for ecological probe use where vertebrate safety is monitored.
Brine shrimp 24 h lethality and fish acute toxicity assays; compound from Polycitor adriaticus.
Ecotoxicology Selective Toxicity Brine Shrimp Assay

Stereochemical Identity Defines Natural Source Provenance: Racemate vs. Enantiopure Forms Across Five Host Species

The stereochemical identity of 2,6-dimethylheptyl hydrogen sulfate is source-dependent: the racemate was isolated from Halocynthia roretzi (specific rotation [α]D²⁰ = 0°, c = 0.40, MeOH; flat CD spectrum from 200–400 nm) [1]; the (R)-enantiomer was isolated from Halocynthia papillosa ([α]D²⁵ = +3.2°, c = 0.5, MeOH) [2]; the (S)-enantiomer was identified from Daphnia pulex [3]; and the compound was also detected in Polycitor adriaticus, Styela plicata, and Apostichopus japonicus without specified enantiomeric excess [4][5]. This contrasts with 6-methyloctyl sulfate, which has been reported only from Daphnia pulex, and 6-methylheptyl sulfate, which has been reported only from Halocynthia papillosa [2]. The distribution of the 2,6-dimethylheptyl scaffold across three orders of Ascidiacea (Aplousobranchiata, Phlebobranchiata, Stolidobranchiata) and two different phyla (Arthropoda, Echinodermata) indicates a broader evolutionary conservation than any of its structural analogs [4].

Stereochemical provenance
Class-level inference
Racemate: H. roretzi; (R)-enantiomer: H. papillosa; (S)-enantiomer: D. pulex. Scaffold found in ≥5 species across three ascidian orders, one crustacean, and one echinoderm, vs. one species each for closest branched/unsaturated C8 analogs.
Source organism determines enantiomeric identity for procurement; stereochemistry established via Mosher's ester analysis.
Optical rotation, CD, and ¹H-NMR of MTPA esters used for configuration assignment.
Stereochemistry Natural Product Provenance Chiral Analysis

Procurement-Guiding Application Scenarios for 2,6-Dimethylheptyl Hydrogen Sulfate


Marine Natural Product Cytotoxicity Screening Libraries

Researchers constructing focused libraries of ascidian-derived secondary metabolites for anticancer screening should prioritize (R)-2,6-dimethylheptyl sulfate over 6-methylheptyl sulfate or (E)-5-octenyl sulfate. The direct comparative data from Aiello et al. (2000) demonstrate that 2,6-dimethylheptyl sulfate is the only congener in the H. papillosa extract that exhibits dual activity against both WEHI 164 fibrosarcoma (IC50 = 20.9 μg/mL) and C6 glioma (IC50 = 15.0 μg/mL) cell lines, whereas the saturated branched analog 6-methylheptyl sulfate is completely inactive against WEHI 164, and the unsaturated analog (E)-5-octenyl sulfate is ~34-fold weaker against C6 cells [1]. This differential activity profile means that screening hits identified with the 2,6-dimethylheptyl scaffold are unlikely to be recapitulated by simpler C8 alkyl sulfate analogs, justifying its inclusion as a distinct chemotype in diversity-oriented screening sets.

Freshwater Chemical Ecology and Kairomone Signaling Research

For studies investigating predator-induced morphological defense in phytoplankton, (S)-2,6-dimethylheptyl sulfate—the enantiomer isolated from Daphnia pulex—is the ecologically relevant chemical probe. The compound induces colony formation in Scenedesmus gutwinskii at ppb (10⁻⁹ g/mL) concentrations [2]. While 6-methyloctyl sulfate also exhibits kairomone activity at comparable concentrations, the 2,6-dimethyl substitution pattern provides a structurally distinct tool for probing the molecular recognition determinants of the phytoplankton kairomone receptor(s). The demonstrated vertebrate safety (>100 μg/mL no-effect level in fish vs. LC50 = 17.8 μg/mL in brine shrimp) [3] further supports its use in mesocosm and whole-lake ecological experiments where non-target vertebrate toxicity must be minimized.

Antimicrobial Bioassay-Guided Fractionation Reference Standard

2,6-Dimethylheptyl sulfate (racemate) serves as a validated antimicrobial reference compound for bioassay-guided fractionation of ascidian extracts. The Tsukamoto et al. (1994) study established its equipotent activity (12-mm zone against V. alginolyticus, 10-mm zone against M. ramaniana at 0.2 mg/disk) alongside three co-occurring unsaturated sulfates [4]. Its saturated alkyl backbone eliminates the confounding variables of (Z)/(E) isomerization and oxidative degradation that affect the polyunsaturated analogs 2–4 during chromatographic fractionation and long-term storage. For laboratories establishing in-house antimicrobial screening cascades, the racemate from H. roretzi provides a chemically stable, well-characterized positive control with published spectroscopic identifiers (¹H-NMR, ¹³C-NMR, FABMS) for identity verification [4].

Stereochemistry-Dependent Bioactivity Comparison Studies

The availability of 2,6-dimethylheptyl sulfate in three stereochemical forms—racemate from H. roretzi, (R)-enantiomer from H. papillosa, and (S)-enantiomer from D. pulex—creates a unique opportunity for enantioselective bioactivity profiling that is unavailable for 6-methylheptyl sulfate or (E)-5-octenyl sulfate (each reported from only a single species) [1][4]. Researchers investigating how chirality at the C-2 sulfate ester position influences membrane interactions, protein binding, or receptor activation can directly compare the three forms. The absolute configuration of each form has been rigorously established via Mosher's ester analysis (¹H-NMR of MTPA derivatives) [3], providing a firm stereochemical foundation for comparative pharmacology studies.

Application
Selection Property
Validation Focus
Cytotoxicity screening library construction
2,6-Dimethyl branching as chemotype differentiator vs. simpler C8 sulfates
Reported broader cell-line response profile vs. saturated/unsaturated C8 analogs
Kairomone signaling research
(S)-Enantiomer from D. pulex as ecologically relevant probe
Morphological defense induction at low concentration range; vertebrate-safety context for mesocosm experiments
Antimicrobial bioassay-guided fractionation
Racemate as chemically stable positive control with documented spectroscopic data
Equipotent antimicrobial zone-of-inhibition context; saturated backbone avoids isomerization artifacts
Enantioselective bioactivity profiling
Unique availability of three stereochemical forms with established absolute configurations
Comparative pharmacology studies of chirality-dependent membrane interactions and target recognition
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